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molecular formula C7H13NO2S B1462768 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide CAS No. 1158098-73-7

2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide

Cat. No. B1462768
M. Wt: 175.25 g/mol
InChI Key: VKUZMNXQGKBLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871796B2

Procedure details

Titanium (IV) ethoxide (0.25 mL, 1.2 mmol, 2.0 equiv) was added to a solution of oxetane-3-one (43 mg, 0.59 mmol, 1 equiv) and 2-methylpropane-2-sulfinamide (72 mg, 0.59 mmol, 1 equiv) in tetrahydrofuran (1.1 mL) at 22° C. The reaction mixture was heated to 50° C. for 16 hours, then was cooled to 22° C. and poured over stirring saturated aqueous sodium chloride solution (3 mL). The suspension was filtered through celite with the aid of ethyl acetate, and the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated to give 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (43 mg, 43%) as a light-yellow oil. Calc'd (M+1)+: 176.1. Found: 176.1.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Titanium (IV) ethoxide
Quantity
0.25 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[CH3:6][C:7]([S:10]([NH2:12])=[O:11])([CH3:9])[CH3:8].[Cl-].[Na+]>O1CCCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:6][C:7]([S:10]([N:12]=[C:3]1[CH2:4][O:1][CH2:2]1)=[O:11])([CH3:9])[CH3:8] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
72 mg
Type
reactant
Smiles
CC(C)(C)S(=O)N
Name
Quantity
1.1 mL
Type
solvent
Smiles
O1CCCC1
Name
Titanium (IV) ethoxide
Quantity
0.25 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 22° C.
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite with the aid of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)S(=O)N=C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08871796B2

Procedure details

Titanium (IV) ethoxide (0.25 mL, 1.2 mmol, 2.0 equiv) was added to a solution of oxetane-3-one (43 mg, 0.59 mmol, 1 equiv) and 2-methylpropane-2-sulfinamide (72 mg, 0.59 mmol, 1 equiv) in tetrahydrofuran (1.1 mL) at 22° C. The reaction mixture was heated to 50° C. for 16 hours, then was cooled to 22° C. and poured over stirring saturated aqueous sodium chloride solution (3 mL). The suspension was filtered through celite with the aid of ethyl acetate, and the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over sodium sulfate, and the dried solution was filtered. The filtrate was concentrated to give 2-methyl-N-oxetan-3-ylidenepropane-2-sulfinamide (43 mg, 43%) as a light-yellow oil. Calc'd (M+1)+: 176.1. Found: 176.1.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two
Quantity
72 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two
Name
Titanium (IV) ethoxide
Quantity
0.25 mL
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[CH3:6][C:7]([S:10]([NH2:12])=[O:11])([CH3:9])[CH3:8].[Cl-].[Na+]>O1CCCC1.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[CH3:6][C:7]([S:10]([N:12]=[C:3]1[CH2:4][O:1][CH2:2]1)=[O:11])([CH3:9])[CH3:8] |f:2.3,5.6.7.8.9|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
O1CC(C1)=O
Name
Quantity
72 mg
Type
reactant
Smiles
CC(C)(C)S(=O)N
Name
Quantity
1.1 mL
Type
solvent
Smiles
O1CCCC1
Name
Titanium (IV) ethoxide
Quantity
0.25 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 22° C.
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite with the aid of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the dried solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)S(=O)N=C1COC1
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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